1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICDBQCZOQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-52-4 | |
| Record name | 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that compounds containing a 1,2,3-triazole moiety are known for their diverse pharmacological effects. They can interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking.
Biological Activity
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944901-52-4) is a compound that belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C9H6BrN3O2
- Molecular Weight : 268.07 g/mol
- SMILES : C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br
1. Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. Specifically, studies have shown that derivatives of 1,2,4-triazoles can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), leading to reduced production of pro-inflammatory cytokines.
- Mechanism : The anti-inflammatory mechanism often involves the inhibition of COX-1/COX-2 enzymes and modulation of cytokine levels.
- Case Study : A study highlighted that certain triazole derivatives displayed lower ulcerogenic potential compared to standard anti-inflammatory drugs like indomethacin and naproxen .
2. Antibacterial Activity
The antibacterial properties of triazole derivatives have been well-documented. Research has demonstrated that this compound exhibits potent antibacterial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.12 - 1.95 µg/mL |
| S. aureus | 0.25 - 2.00 µg/mL |
| P. aeruginosa | 0.50 - 3.00 µg/mL |
- Mechanism : The antibacterial activity is often attributed to the ability of triazoles to inhibit DNA gyrase and other essential bacterial enzymes.
- Research Findings : A comprehensive study showed that triazole derivatives exhibited excellent activity against multiple pathogens with MIC values significantly lower than those of traditional antibiotics .
3. Anticancer Activity
Triazole derivatives have also been investigated for their potential anticancer properties. The presence of bromine in the phenyl ring has been linked to enhanced cytotoxic effects against cancer cell lines.
- Mechanism : The anticancer activity is believed to be related to the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Study : Research has indicated that certain triazole compounds demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated that triazole compounds can inhibit cancer cell proliferation. The bromophenyl group enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents .
- Anti-inflammatory Effects : Some derivatives of triazole have been studied for their anti-inflammatory effects. The carboxylic acid functionality may contribute to modulating inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases .
Agricultural Chemistry Applications
- Fungicides : The compound's ability to disrupt fungal cell membranes positions it as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to the development of safer and more effective agricultural chemicals .
- Plant Growth Regulators : Triazole compounds are known to influence plant growth by regulating hormone levels. Research into this compound may reveal its utility as a plant growth regulator, enhancing crop yields and resilience .
Materials Science Applications
- Polymer Chemistry : The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. This compound can serve as a building block for synthesizing advanced materials with tailored properties for specific applications .
- Sensor Development : The unique electronic properties of triazoles make them suitable for developing sensors that detect environmental pollutants or biological markers. Research into the electrochemical behavior of this compound could lead to innovative sensing technologies .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-4-Carboxylic Acid Derivatives
Chemical Properties and Reactivity
- Tautomerism : The 5-formyl derivative exhibits equilibrium between open-chain and cyclic hemiacetal forms, critical for reactivity in condensation reactions . The target compound lacks a formyl group, minimizing tautomeric complexity.
- Solubility and Stability: Bromine’s electron-withdrawing nature reduces solubility in polar solvents compared to ethoxy or amino-substituted analogs. The carboxylic acid group enables salt formation for improved bioavailability .
Preparation Methods
Step 1: Preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole Intermediate
- The starting material is 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole.
- This compound is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio between 1:2 and 1:50.
- The solution is cooled to a temperature range of −78°C to 0°C.
Step 2: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole via Grignard Reaction
- Isopropylmagnesium chloride (a Grignard reagent) is added to the cooled solution in a mole ratio of 0.8 to 1.5 relative to the triazole intermediate.
- The mixture is stirred for 0.5 to 2 hours at low temperature.
- This step selectively replaces one bromine atom to yield 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole.
Step 3: Carboxylation via Carbon Dioxide Insertion
- Without isolation, isopropylmagnesium chloride-lithium chloride composite is added to the reaction mixture.
- The mixture is heated to 10°C–50°C and stirred for 0.5 to 2 hours.
- The reaction mixture is cooled to −30°C to 0°C.
- Carbon dioxide gas is bubbled through the mixture for 5 to 30 minutes, leading to carboxylation at the 4-position of the triazole ring.
- The reaction is then warmed to 20°C–25°C.
Step 4: Acidification and Extraction
- The pH is adjusted to 1–5 by adding hydrochloric acid.
- The product is extracted one or two times with an organic solvent at a weight-to-volume ratio of 1:20.
- The organic layer is dried with anhydrous magnesium sulfate or sodium sulfate.
- Concentration under reduced pressure at 40°C–50°C yields a mixture of this compound and 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
Step 5: Purification and Isolation
- The mixture is dissolved in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in volume ratios ranging from 1–99% to 99–1%.
- An inorganic or organic base and methyl iodide are added for methylation at 0°C–80°C for 5–48 hours.
- After reaction completion, the mixture is partitioned between water and organic solvent.
- The aqueous layer is acidified and extracted to isolate the pure this compound.
- Final crystallization and drying under vacuum at 40°C yield the target compound.
Experimental Data and Yields
- Using this method, yields for related 1-substituted-1H-1,2,3-triazole-4-carboxylic acids range from approximately 49% to 53%, depending on the substituent on the triazole nitrogen.
- The reaction conditions are mild, with careful temperature control and use of Grignard reagents and carbon dioxide for carboxylation.
- The method allows for selective functionalization and high purity of the final product after crystallization.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature Range | Time | Notes |
|---|---|---|---|---|
| Dissolution of dibromo triazole | THF or METHF (1:2–50 mass/volume) | −78°C to 0°C | — | Cooling required |
| Grignard addition | Isopropylmagnesium chloride (1:0.8–1.5 mole ratio) | −78°C to 0°C | 0.5–2 hours | Stirring under inert atmosphere |
| Second Grignard addition | Isopropylmagnesium chloride-lithium chloride composite | 10°C to 50°C | 0.5–2 hours | Without isolation of intermediate |
| Carboxylation | Carbon dioxide gas bubbling | −30°C to 0°C, then 20–25°C | 5–30 minutes | Followed by warming |
| Acidification and extraction | Hydrochloric acid, organic solvent extraction | Room temperature | — | Drying and concentration |
| Methylation (optional) | Methyl iodide, base (e.g., potassium carbonate) | 0°C to 80°C | 5–48 hours | For ester formation, if desired |
| Crystallization and drying | Cooling, vacuum drying | 0°C to 40°C | — | Final purification |
Alternative Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
- The 1-(4-bromophenyl)-1H-1,2,3-triazole core can also be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition using 4-bromophenyl azide and a suitable alkyne.
- This method affords regioselective 1,4-disubstituted triazoles in high yields.
- Subsequent oxidation or functional group transformation introduces the carboxylic acid at the 4-position.
- This route is widely used for synthesizing various 1,2,3-triazole derivatives and is favored for its simplicity and efficiency.
Research Findings and Observations
- The Grignard-based carboxylation method provides a direct route to this compound with good selectivity and moderate yields.
- Temperature control and stoichiometric balance of reagents are critical for minimizing side reactions and maximizing yield.
- The use of mixed solvent systems and stepwise purification ensures high purity of the final product.
- The click reaction approach offers an alternative synthesis with high regioselectivity but requires further functionalization steps to install the carboxylic acid group.
- Thermal behavior studies of related 1,2,3-triazole carboxylic acids show good stability, supporting their potential in pharmaceutical and material applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A one-pot, three-component reaction involving 4-bromoaniline, sodium azide, and a suitable alkyne precursor (e.g., ethyl propiolate) is commonly employed. Optimization includes controlling stoichiometry (1:1.2 molar ratio of azide to alkyne), temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Post-synthesis, the ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH .
- Validation : Purity is confirmed via HPLC (>95%) and elemental analysis. Yield improvements (up to 85%) are achieved by slow addition of reactants to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Key Techniques :
- ¹³C NMR : The triazole ring carbons appear at δ 145–155 ppm, while the carboxylic acid carbon resonates near δ 165–170 ppm. The para-bromophenyl group shows distinct aromatic signals at δ 120–130 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ are observed at m/z 282/284 (Br isotopic pattern). Fragmentation patterns confirm the triazole core and bromophenyl substituent .
- FT-IR : A strong absorption band at ~1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch .
Advanced Research Questions
Q. How does the electronic and steric profile of the 4-bromophenyl substituent influence the compound’s reactivity compared to fluorophenyl or chlorophenyl analogs?
- Electronic Effects : The bromine atom’s strong electron-withdrawing nature increases the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Compared to fluorine (smaller, less polarizable), bromine’s larger size and polarizability improve π-stacking interactions in biological targets .
- Steric Considerations : The 4-bromophenyl group imposes minimal steric hindrance compared to bulkier substituents (e.g., 3-methylphenyl), preserving binding affinity in enzyme inhibition assays .
Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition potency) across studies?
- Approach :
Purity Verification : Use HPLC-MS to rule out impurities or degradation products.
Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, co-solvents). For example, carbonic anhydrase inhibition assays may vary due to buffer composition .
Structural Confirmation : Single-crystal X-ray diffraction (as in biphenyl analogs ) validates molecular geometry, ensuring activity correlations are structure-specific.
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., histone deacetylases)?
- Workflow :
Docking Studies : Use software like AutoDock Vina to predict binding modes of the carboxylic acid group with enzyme active sites (e.g., zinc coordination in HDACs).
QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups at the phenyl ring enhance HDAC affinity .
MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with prolonged binding .
Q. What are the challenges in crystallizing this compound, and how can they be addressed for structural studies?
- Challenges : Low solubility in common solvents (e.g., water, ethanol) complicates crystal growth.
- Solutions : Use mixed-solvent systems (DMSO/water) or vapor diffusion methods. Co-crystallization with cyclodextrins improves lattice packing, as seen in biphenyl-triazole hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
